2,4-Dichloro-N-[2-(piperidine-1-carbonyl)-phenyl]-benzamide
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Overview
Description
2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms and a piperidinocarbonyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(piperidinocarbonyl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids and amines .
Scientific Research Applications
2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been studied for its potential to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which could explain its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLORO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE
- 2,4-DICHLORO-N-(2-NITRO-PHENYL)-BENZAMIDE
- 2,4-DICHLORO-N-{2-[((2E)-2-{1-[3-(1H-TETRAAZOL-1-YL)PHENYL]ETHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZAMIDE
Uniqueness
2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE is unique due to the presence of the piperidinocarbonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18Cl2N2O2 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-13-8-9-14(16(21)12-13)18(24)22-17-7-3-2-6-15(17)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24) |
InChI Key |
DJJRDYPSZPODNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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